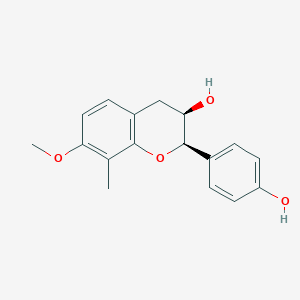

Tupichinol A

Description

Properties

Molecular Formula |

C17H18O4 |

|---|---|

Molecular Weight |

286.32 g/mol |

IUPAC Name |

(2R,3R)-2-(4-hydroxyphenyl)-7-methoxy-8-methyl-3,4-dihydro-2H-chromen-3-ol |

InChI |

InChI=1S/C17H18O4/c1-10-15(20-2)8-5-12-9-14(19)17(21-16(10)12)11-3-6-13(18)7-4-11/h3-8,14,17-19H,9H2,1-2H3/t14-,17-/m1/s1 |

InChI Key |

PSCVPMJLJOIQKC-RHSMWYFYSA-N |

SMILES |

CC1=C(C=CC2=C1OC(C(C2)O)C3=CC=C(C=C3)O)OC |

Isomeric SMILES |

CC1=C(C=CC2=C1O[C@@H]([C@@H](C2)O)C3=CC=C(C=C3)O)OC |

Canonical SMILES |

CC1=C(C=CC2=C1OC(C(C2)O)C3=CC=C(C=C3)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tupichinol E: A Flavonoid from Tupistra chinensis

The Chemical Structure of Tupichinol E

Tupichinol E is a flavonoid identified as 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-methylchromen-4-one[2].

| Identifier | Value |

| IUPAC Name | 3,5-dihydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-methylchromen-4-one |

| Source | Tupistra chinensis BAKER (Liliaceae)[2][3] |

| Compound Class | Flavonoid[2] |

Biological Activity and Quantitative Data

Tupichinol E has demonstrated significant anti-tumor effects in vitro, particularly against breast cancer cell lines. Its mechanism of action is believed to involve the inhibition of the Epidermal Growth Factor Receptor (EGFR)[2][3].

| Parameter | Cell Line | Value | Conditions |

| IC₅₀ | MCF-7 (ER+) | 105 ± 1.08 µmol/L | 48 hours[2][4] |

| 78.52 ± 1.06 µmol/L | 72 hours[2][4] | ||

| 85.05 ± 1.08 µmol/L | 48 hours[3] | ||

| 50.52 ± 1.06 µmol/L | 72 hours[3] | ||

| IC₅₀ | MDA-MB-231 (TNBC) | 202 ± 1.15 µmol/L | 48 hours |

| Binding Energy | EGFR | -98.89 kcal/mol | In-silico docking[2][4] |

Experimental Protocols

Extraction and Isolation of Flavonoids from Tupistra chinensis

The following is a general protocol for the extraction and isolation of flavonoids, including Tupichinol E, from the rhizomes of Tupistra chinensis.

-

Preparation of Plant Material : Dried rhizomes of Tupistra chinensis are ground into a coarse powder.

-

Extraction : The powdered rhizome is extracted with methanol using a Soxhlet apparatus for 24 hours at a temperature of 45-60°C.

-

Concentration : The methanolic extract is concentrated by evaporation of the solvent.

-

Fractionation : The concentrated extract is dissolved in a small amount of water and then extracted with ethyl acetate. The ethyl acetate soluble fraction is collected and concentrated.

-

Chromatographic Separation : The ethyl acetate fraction is subjected to silica gel column chromatography (60–120 mesh) to isolate individual flavonoid compounds.

MTT Assay for Cell Viability

The viability of cancer cells upon treatment with Tupichinol E can be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding : MCF-7 and MDA-MB-231 cells are seeded in 96-well plates at a density of 10³ cells per well and cultured for 24 hours.

-

Treatment : The cells are treated with varying concentrations of Tupichinol E (e.g., 35–280 µmol/L) for 24, 48, or 72 hours.

-

MTT Addition : After the treatment period, MTT solution is added to each well, and the plates are incubated for 2 hours at 37°C.

-

Formazan Solubilization : The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at 570 nm using a spectrophotometer.

-

Calculation : Cell viability is calculated as a percentage of the untreated control.

Western Blotting for Protein Expression

Western blotting is employed to analyze the expression of proteins involved in apoptosis and cell cycle regulation.

-

Cell Lysis : Treated and untreated cells are harvested and lysed to extract total proteins.

-

Protein Quantification : The protein concentration is determined using a suitable method, such as the Bradford assay.

-

SDS-PAGE : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking : The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation : The membrane is incubated with primary antibodies against target proteins (e.g., caspase 3, cyclin B1), followed by incubation with a secondary antibody conjugated to an enzyme.

-

Detection : The protein bands are visualized using a chemiluminescent substrate.

Visualizations

Proposed Signaling Pathway of Tupichinol E

Caption: Proposed mechanism of Tupichinol E's anti-cancer activity.

Experimental Workflow for Tupichinol E Evaluation

Caption: Workflow for the isolation and in-vitro testing of Tupichinol E.

References

- 1. Tupichinol A | CAS:497142-88-8 | Manufacturer ChemFaces [chemfaces.com]

- 2. medwinpublisher.org [medwinpublisher.org]

- 3. onesearch.adelphi.edu [onesearch.adelphi.edu]

- 4. Medwin Publishers | Tupichinol-E Reverse Epithelial to Mesenchymal Transition againstER Positive and Triple Negative Breast Cancer [medwinpublishers.com]

Tupichinol A: A Technical Guide to Its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tupichinol A, a flavan with the IUPAC name (2R,3R)-3,4'-Dihydroxy-7-methoxy-8-methylflavan, is a natural product isolated from the rhizomes of Tupistra chinensis Baker, a plant belonging to the Liliaceae family. This technical guide provides a comprehensive overview of the natural source of this compound, detailed experimental protocols for its isolation and purification, and a summary of its physicochemical properties. The methodologies outlined are based on the original research that first identified this compound. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the procurement and study of this compound.

Natural Source

The sole reported natural source of this compound is the underground parts, specifically the rhizomes, of Tupistra chinensis Baker[1]. This plant is distributed in various regions of Asia and has been a subject of phytochemical investigations leading to the discovery of several novel compounds, including this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₈O₄ | Pan et al., 2003 |

| Molecular Weight | 286 g/mol | Pan et al., 2003 |

| Appearance | Colorless prisms (from Ethyl Acetate) | Pan et al., 2003 |

| Melting Point | 141–142 °C | Pan et al., 2003 |

| Specific Rotation | [α]²⁴D -40.1 (c 0.1, CHCl₃) | Pan et al., 2003 |

Isolation and Purification of this compound

The following section details the experimental protocol for the extraction, fractionation, and purification of this compound from the rhizomes of Tupistra chinensis. The process involves a series of extraction and chromatographic steps to isolate the pure compound.

Plant Material and Extraction

The initial step involves the collection and processing of the plant material, followed by solvent extraction to obtain a crude extract containing this compound and other phytochemicals.

| Step | Procedure |

| Plant Material | Air-dried and powdered underground parts of Tupistra chinensis. |

| Extraction | The powdered plant material (5.5 kg) is cold-percolated with methanol (MeOH) three times (10 L each time) at room temperature. |

| Concentration | The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude methanol extract (250 g). |

Solvent Partitioning

The crude methanol extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. This step enriches the fraction containing this compound.

| Step | Procedure |

| Suspension | The crude MeOH extract (250 g) is suspended in water (H₂O). |

| Partitioning | The aqueous suspension is partitioned sequentially with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH). |

Chromatographic Purification

The chloroform-soluble fraction, which contains this compound, is further purified using a combination of column chromatography techniques.

| Step | Procedure |

| Initial Column Chromatography (Silica Gel) | The CHCl₃-soluble fraction (40 g) is subjected to column chromatography over silica gel. |

| Elution Gradient | The column is eluted with a gradient of increasing polarity using a mixture of chloroform and acetone. |

| Fraction Collection | Fractions are collected and monitored by Thin Layer Chromatography (TLC). |

| Further Purification (Sephadex LH-20) | Fractions containing this compound are combined and further purified by column chromatography on Sephadex LH-20. |

| Elution | The Sephadex LH-20 column is eluted with a mixture of chloroform and methanol (1:1). |

| Final Purification (Preparative TLC) | The enriched fraction is subjected to preparative Thin Layer Chromatography (pTLC) using a solvent system of chloroform and acetone (20:1) to yield pure this compound (12 mg). |

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of this compound from Tupistra chinensis.

Caption: Isolation workflow for this compound.

Biological Activity and Signaling Pathways

The initial publication by Pan et al. (2003) focused on the isolation and structure elucidation of this compound and other compounds, with a primary screening for cytotoxicity against a panel of human cancer cell lines. At present, there is a lack of detailed studies describing specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action and potential therapeutic applications.

Conclusion

This technical guide provides a detailed account of the natural source and isolation methods for this compound. The protocols outlined, derived from the original scientific literature, offer a solid foundation for researchers to obtain this compound for further investigation. The comprehensive data on its physicochemical properties will aid in its identification and quality control. Future studies are warranted to explore the full pharmacological potential and underlying mechanisms of action of this compound.

References

Biosynthesis pathway of Tupichinol A in Tupistra chinensis

Biosynthesis of Tupichinol A in Tupistra chinensis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This compound, a flavan-class flavonoid isolated from the underground parts of Tupistra chinensis, represents a molecule of interest for its potential bioactivity. While specific experimental elucidation of the this compound biosynthetic pathway in Tupistra chinensis is not yet available in the scientific literature, a putative pathway can be constructed based on the well-established general flavonoid biosynthesis pathway in plants. This technical guide outlines this putative pathway, provides detailed methodologies for the types of experiments required to verify it, and presents relevant data in a structured format for researchers, scientists, and drug development professionals.

Introduction

Tupistra chinensis is a plant species known to produce a diverse array of secondary metabolites, with a significant number of studies focusing on its rich content of steroidal saponins.[1] However, the plant also synthesizes other classes of compounds, including flavonoids.[2][3] Among these is this compound, which has been identified as a flavan.[4] Flavonoids are synthesized via the phenylpropanoid pathway, a major route for the production of a wide variety of plant natural products.[5][6] Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the exploration of its pharmacological properties.

This document serves as an in-depth guide to the putative biosynthetic pathway of this compound, grounded in the current understanding of flavonoid biosynthesis in plants.[7][8][9]

Putative Biosynthesis Pathway of this compound

The biosynthesis of flavonoids commences with the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This is followed by the flavonoid-specific pathway, initiated by chalcone synthase.

General Phenylpropanoid Pathway

The initial steps of the pathway convert the primary metabolite L-phenylalanine into p-coumaroyl-CoA.

-

Step 1: Phenylalanine to Cinnamic Acid

-

Enzyme: Phenylalanine ammonia-lyase (PAL)

-

Reaction: Deamination of L-phenylalanine.

-

-

Step 2: Cinnamic Acid to p-Coumaric Acid

-

Enzyme: Cinnamate-4-hydroxylase (C4H)

-

Reaction: Hydroxylation of the phenyl ring.

-

-

Step 3: p-Coumaric Acid to p-Coumaroyl-CoA

-

Enzyme: 4-Coumarate:CoA ligase (4CL)

-

Reaction: Ligation of Coenzyme A.

-

Flavonoid Biosynthesis Pathway

The formation of the characteristic C6-C3-C6 flavonoid skeleton begins with the condensation of p-coumaroyl-CoA and malonyl-CoA.

-

Step 4: Formation of Naringenin Chalcone

-

Enzyme: Chalcone synthase (CHS)

-

Reaction: Condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA.

-

-

Step 5: Isomerization to Naringenin (a flavanone)

-

Enzyme: Chalcone isomerase (CHI)

-

Reaction: Cyclization of naringenin chalcone to form the flavanone naringenin.

-

-

Step 6: Reduction to a Flavan-3-ol Precursor

-

Enzyme: Dihydroflavonol 4-reductase (DFR)

-

Reaction: Reduction of the flavanone to a dihydroflavonol.

-

-

Step 7: Further Reduction to a Flavan

-

Enzymes: The specific enzymes for the final reduction steps to a simple flavan like this compound are not fully characterized in all species and would require specific investigation in Tupistra chinensis. This would likely involve further reductases and potentially dehydratases.

-

The following diagram illustrates the putative biosynthetic pathway leading to a flavan structure.

Caption: Putative biosynthesis of this compound from L-phenylalanine.

Experimental Protocols for Pathway Elucidation

To validate the putative biosynthetic pathway of this compound in Tupistra chinensis, a combination of transcriptomic, metabolomic, and biochemical approaches is necessary.

Transcriptome and Metabolome Correlation Analysis

This approach aims to identify candidate genes for the biosynthetic pathway by correlating gene expression profiles with the accumulation of this compound and its precursors.

-

Experimental Workflow:

-

Plant Material: Collect different tissues of Tupistra chinensis (e.g., roots, rhizomes, leaves) at various developmental stages.

-

Metabolite Extraction and Analysis:

-

Homogenize plant tissues in a suitable solvent (e.g., 80% methanol).

-

Analyze the extracts using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for the identification and quantification of flavonoids, including this compound.

-

-

RNA Extraction and Sequencing:

-

Extract total RNA from the same tissues.

-

Perform RNA sequencing (RNA-Seq) to obtain the transcriptome profiles.

-

-

Data Analysis:

-

Identify differentially expressed genes (DEGs) across tissues and developmental stages.

-

Correlate the expression patterns of DEGs with the accumulation patterns of this compound and its putative precursors. Genes whose expression strongly correlates with product accumulation are candidate biosynthetic genes.

-

-

Caption: Workflow for identifying candidate genes in this compound biosynthesis.

In Vitro Enzyme Assays

Once candidate genes are identified, their functions can be confirmed through in vitro enzymatic assays.

-

Methodology:

-

Gene Cloning and Protein Expression:

-

Clone the full-length cDNA of the candidate genes into an expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

-

Express the recombinant proteins in a suitable host system and purify them.

-

-

Enzyme Assay:

-

Incubate the purified recombinant enzyme with the putative substrate (e.g., for a putative CHS, the substrates would be p-coumaroyl-CoA and malonyl-CoA).

-

The reaction mixture should also contain necessary cofactors.

-

-

Product Identification:

-

Analyze the reaction products by UPLC-MS and compare them with authentic standards to confirm the identity of the product.

-

-

Quantitative Data

While specific quantitative data for this compound biosynthesis in Tupistra chinensis is not available, the following table presents a template for how such data could be structured, based on typical quantitative analyses of flavonoid biosynthesis.[10][11]

| Compound | Tissue | Concentration (µg/g fresh weight) | Relative Gene Expression (Fold Change) |

| Putative Precursor 1 | Root | Value | Gene A |

| Leaf | Value | Gene A | |

| Putative Precursor 2 | Root | Value | Gene B |

| Leaf | Value | Gene B | |

| This compound | Root | Value | Gene C |

| Leaf | Value | Gene C |

This table is a template and requires experimental data for completion.

Conclusion

The biosynthesis of this compound in Tupistra chinensis is proposed to follow the general flavonoid biosynthetic pathway. This guide provides a foundational framework for the scientific community to initiate and advance research in this area. The experimental protocols outlined herein, combining metabolomics, transcriptomics, and biochemical assays, represent a robust strategy for the definitive elucidation of this pathway. Such research will not only contribute to the fundamental understanding of plant secondary metabolism but also pave the way for the sustainable production of this compound for potential pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:497142-88-8 | Manufacturer ChemFaces [chemfaces.com]

- 5. Flavonoid biosynthesis - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

Physical and chemical properties of Tupichinol A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tupichinol A, a flavan isolated from the underground parts of Tupistra chinensis, has emerged as a molecule of interest for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound. It includes a summary of its spectroscopic data, proposed isolation workflows, and detailed methodologies for the key analytical techniques employed in its characterization. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

While specific quantitative data for this compound is not widely available in publicly accessible domains, its identity has been confirmed through rigorous spectroscopic and crystallographic analysis. The following tables summarize the key known identifiers and expected physical properties for a compound of this nature.

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-(2,4-dihydroxyphenyl)-7-hydroxychroman | Inferred from related structures |

| CAS Number | 497142-88-8 | ChemFaces |

| Molecular Formula | C15H14O4 | Inferred from related structures |

| Molecular Weight | 258.27 g/mol | Inferred from related structures |

| Physical Property | Description | Note |

| Appearance | Likely a solid at room temperature. | Based on typical properties of flavans. |

| Solubility | Expected to be soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | ChemFaces |

| Melting Point | Not reported in available literature. | |

| Optical Rotation | The specific rotation has not been reported in the available literature. However, as a chiral molecule, it is optically active. |

Chemical and Spectroscopic Data

The structure of this compound was elucidated primarily through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the full, detailed peak lists from the primary literature are not accessible, this section outlines the key spectroscopic methods used and provides a general overview of the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to the structural determination of this compound. These techniques provide detailed information about the carbon-hydrogen framework of the molecule.

Table of Expected ¹H and ¹³C NMR Data for this compound

| Position | Expected ¹³C Chemical Shift (ppm) | Expected ¹H Chemical Shift (ppm) | Expected ¹H Multiplicity |

| 2 | ~75-80 | ~4.8-5.2 | dd |

| 3 | ~25-30 | ~2.0-2.2 (a), ~2.8-3.0 (b) | m |

| 4 | ~20-25 | ~2.7-2.9 | m |

| 4a | ~115-120 | - | - |

| 5 | ~125-130 | ~6.8-7.0 | d |

| 6 | ~110-115 | ~6.3-6.5 | dd |

| 7 | ~155-160 | - | - |

| 8 | ~100-105 | ~6.2-6.4 | d |

| 8a | ~150-155 | - | - |

| 1' | ~115-120 | - | - |

| 2' | ~155-160 | - | - |

| 3' | ~100-105 | ~6.3-6.5 | d |

| 4' | ~155-160 | - | - |

| 5' | ~105-110 | ~6.3-6.5 | dd |

| 6' | ~125-130 | ~6.8-7.0 | d |

Note: The chemical shifts are approximate and based on known values for similar flavan structures. The exact values would be found in the primary literature.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule, which in turn allows for the determination of its molecular formula.

| Technique | Expected m/z Value | Ion Type |

| HRESIMS | ~259.0916 | [M+H]⁺ |

| HRESIMS | ~281.0735 | [M+Na]⁺ |

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation and characterization of this compound. These are based on standard methodologies for natural product chemistry.

Isolation of this compound

The isolation of this compound from Tupistra chinensis involves a multi-step process of extraction and chromatography.

Experimental Workflow for Isolation

The Anti-Cancer Potential of Tupichinols: A Technical Overview of Tupichinol E's Mechanism of Action

In Vitro Cytotoxicity and Growth Inhibition

Tupichinol E has been shown to inhibit the proliferation of breast cancer cell lines in a time- and dose-dependent manner.[1][2] The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) breast cancer cells.

| Cell Line | Time Point | IC50 (µmol/L) | Reference |

| MCF-7 | 48 h | 105 ± 1.08 | [1][2] |

| MCF-7 | 72 h | 78.52 ± 1.06 | [1][2] |

| MCF-7 | 48 h | 85.05 ± 1.08 | [3] |

| MCF-7 | 72 h | 50.52 ± 1.06 | [3] |

Treatment of MCF-7 cells with Tupichinol E at concentrations of 100 µmol/L and 200 µmol/L for 24 hours resulted in a significant reduction in cell viability to 78% and 48%, respectively, compared to untreated controls.[1]

Induction of Apoptosis

Tupichinol E induces programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for its anti-tumor activity.

Apoptosis Rates in MCF-7 Cells

Flow cytometry analysis using Annexin-V staining has quantified the extent of apoptosis induced by Tupichinol E.

| Tupichinol E Concentration (µmol/L) | Treatment Duration | Apoptosis Rate (%) | Reference |

| 50 | 24 h | Minimal | [1] |

| 100 | 24 h | ~25.2 | [1] |

| 200 | 24 h | ~24.6 | [1] |

Molecular Mechanisms of Apoptosis

The apoptotic effect of Tupichinol E is mediated through the activation of the caspase cascade. Specifically, treatment with Tupichinol E leads to the upregulation of caspase-3 activity.[1][2] Interestingly, studies have shown no significant change in the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, suggesting that the Bcl-2 pathway may not be the primary driver of Tupichinol E-induced apoptosis in MCF-7 cells.[1]

Caption: Tupichinol E induces apoptosis via caspase-3 activation.

Cell Cycle Arrest

In addition to inducing apoptosis, Tupichinol E disrupts the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest.

G2/M Phase Arrest in MCF-7 Cells

Treatment of MCF-7 cells with Tupichinol E leads to a significant increase in the percentage of cells in the G2/M phase of the cell cycle.[1][2] This arrest prevents the cells from proceeding to mitosis and subsequent cell division.

| Tupichinol E Concentration (µmol/L) | Effect on Cell Cycle | Reference |

| 140 | Significant increase in G2/M phase | [1][2] |

| 280 | Significant increase in G2/M phase | [1][2] |

Molecular Mechanisms of Cell Cycle Arrest

The G2/M arrest induced by Tupichinol E is associated with a reduction in the expression of cyclin B1.[1][2] Cyclin B1 is a key regulatory protein that, in complex with cyclin-dependent kinase 1 (CDK1), drives the entry of cells into mitosis.

Interaction with Signaling Pathways

Tupichinol E has been shown to interact with key signaling pathways that are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Binding

Molecular docking studies have suggested that Tupichinol E has a high binding affinity for the Epidermal Growth Factor Receptor (EGFR).[1][2] The binding energy of Tupichinol E to EGFR was calculated to be -98.89 kcal/mol.[1][2] This binding is thought to stabilize the EGFR protein structure.[1][2] EGFR is a critical receptor tyrosine kinase that, when activated, can promote cell proliferation, survival, and metastasis. By binding to EGFR, Tupichinol E may inhibit these downstream signaling events.

References

Biological Activity of Tupichinol E on Cancer Cell Lines: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide details the current understanding of the biological activity of Tupichinol E, a flavonoid isolated from Tupistra chinensis, on various cancer cell lines. While the initial inquiry specified Tupichinol A, the available body of research predominantly focuses on Tupichinol E. This document summarizes the key findings on Tupichinol E's effects on cell viability, apoptosis, and cell cycle progression, providing a foundation for further investigation into the therapeutic potential of this class of compounds.

Quantitative Analysis of Cytotoxic Activity

Tupichinol E has demonstrated significant cytotoxic effects against human breast cancer cell lines, with varying degrees of potency. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's effectiveness in inhibiting biological processes, have been determined through in vitro studies.

Table 1: IC50 Values of Tupichinol E on Breast Cancer Cell Lines

| Cell Line | Time Point | IC50 (µmol/L) |

| MCF-7 | 48 hours | 105 ± 1.08[1] |

| 72 hours | 78.52 ± 1.06[1] | |

| MDA-MB-231 | 48 hours | 202 ± 1.15[2] |

Data presented as mean ± standard deviation.

The data indicates a time- and dose-dependent inhibitory effect of Tupichinol E on the growth of MCF-7 cells.[1] In comparison, the MDA-MB-231 cell line exhibits a higher IC50 value, suggesting a lower sensitivity to Tupichinol E under the tested conditions.[2]

Induction of Apoptosis and Cell Cycle Arrest

Tupichinol E has been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for anti-cancer agents.

Table 2: Apoptotic and Cell Cycle Effects of Tupichinol E on MCF-7 Cells

| Treatment Concentration (µmol/L) | Apoptosis Rate (24 hours) | Cell Cycle Arrest | Key Protein Modulation |

| 100 | ~25.2%[2] | - | - |

| 140 | - | Increased percentage of cells in G2/M phase[1][2] | Reduction in Cyclin B1 expression[1][2] |

| 200 | ~24.6%[2] | - | - |

| 280 | - | Increased percentage of cells in G2/M phase[1][2] | Reduction in Cyclin B1 expression[1][2] |

| 70-280 | Dose-dependent induction of apoptosis[1][2] | - | Activation of Caspase 3[1][2] |

Note: The apoptosis rates at 100 and 200 µmol/L are approximate values as reported in the study.[2]

The induction of apoptosis by Tupichinol E is accompanied by the activation of caspase 3, a key executioner caspase in the apoptotic pathway.[1][2] Furthermore, Tupichinol E treatment leads to an arrest of the cell cycle at the G2/M phase, which is associated with a decrease in the expression of cyclin B1, a critical protein for the G2/M transition.[1][2] Interestingly, the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax remained unchanged, suggesting that the apoptotic mechanism may not be directly mediated by the Bcl-2 family of proteins.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: MCF-7 and MDA-MB-231 cells are seeded in 96-well plates at a density of 1 x 10³ cells per well.[2]

-

Treatment: After 24 hours of incubation, the cells are treated with varying concentrations of Tupichinol E (ranging from 0 to 200 µmol/L) for 24, 48, and 72 hours.[2]

-

MTT Addition: Following the treatment period, MTT solution is added to each well and incubated.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculation: Cell viability is calculated as the percentage of the optical density of the treated cells relative to the untreated control cells.[2]

Apoptosis Analysis (Flow Cytometry)

Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method for detecting apoptosis.

Protocol:

-

Cell Treatment: MCF-7 cells are treated with different concentrations of Tupichinol E (e.g., 0, 50, 100, and 200 µmol/L) for 24 hours.[2]

-

Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and PI according to the manufacturer's instructions.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Cell Lysis: Treated and untreated cells are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Caspase 3, Cyclin B1, Bcl-2, Bax).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Tupichinol E-induced apoptosis and a general experimental workflow for its biological activity assessment.

Caption: Proposed signaling pathway of Tupichinol E in cancer cells.

Caption: General experimental workflow for assessing Tupichinol E's activity.

References

In-Depth Technical Guide: Tupichinol's Interaction with EGFR

Disclaimer: Initial research on "Tupichinol A" and its interaction with the Epidermal Growth Factor Receptor (EGFR) did not yield specific results. However, significant findings are available for a closely related compound, Tupichinol E . This technical guide will, therefore, focus on the interaction of Tupichinol E with EGFR, based on the current scientific literature. It is plausible that "this compound" was a misnomer in the initial query, and the intended subject was the researched "Tupichinol E."

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various cancers.[1] Consequently, EGFR has emerged as a significant target for anticancer drug development.[2] Natural products represent a rich source of novel therapeutic agents, and recent studies have highlighted the potential of Tupichinol E, a flavonoid derived from Tupistra nutans and Tupistra chinensis, as a potent EGFR inhibitor.[1][3] This document provides a comprehensive technical overview of the interaction between Tupichinol E and EGFR, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for the interaction of Tupichinol E with EGFR and its effects on cancer cell lines.

Table 1: Binding Affinity of Tupichinol E and Osimertinib to EGFR

| Compound | Binding Energy (kcal/mol) | Comparative Binding Affinity |

| Tupichinol E | -98.89[1][3][4][5] | 1.5 times more binding affinity than Osimertinib[1][3][4][5] |

| Osimertinib | -107.23[1][3][4][5] | - |

Table 2: In Vitro Efficacy of Tupichinol E on Breast Cancer Cell Lines

| Cell Line | Treatment Duration | IC50 Value (µmol/L) |

| MCF-7 | 48 hours | 105 ± 1.08[4][5] |

| MCF-7 | 72 hours | 78.52 ± 1.06[4][5] |

| MDA-MB-231 | 48 hours | 202 ± 1.15[5] |

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition by Tupichinol E

Tupichinol E is believed to inhibit the EGFR signaling cascade, which is crucial for cancer cell proliferation and survival. The following diagram illustrates the canonical EGFR signaling pathway and the putative point of inhibition by Tupichinol E.

Caption: EGFR signaling pathway and inhibition by Tupichinol E.

Experimental Workflow for In Vitro Analysis

The following diagram outlines the general workflow for the in vitro experiments conducted to evaluate the efficacy of Tupichinol E.

Caption: General workflow for in vitro evaluation of Tupichinol E.

Experimental Protocols

The following are detailed, standardized protocols for the key experiments cited in the literature on Tupichinol E.

Molecular Docking

Molecular docking studies were performed to predict the binding affinity and interaction of Tupichinol E with the EGFR protein.[4][5]

-

Protein and Ligand Preparation: The three-dimensional structure of EGFR was obtained from the Protein Data Bank. The structures of Tupichinol E and the reference drug, Osimertinib, were prepared for docking.[5]

-

Docking Simulation: Molecular docking was performed using software such as AutoDock Vina. The binding site was defined based on the co-crystallized ligand in the EGFR structure.[5]

-

Analysis: The binding energies were calculated, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein were analyzed.[6]

Cell Viability (MTT) Assay

The MTT assay was used to assess the effect of Tupichinol E on the viability of MCF-7 and MDA-MB-231 breast cancer cells.[4][5]

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 104 cells per well and allowed to adhere overnight.

-

Treatment: The cells were then treated with varying concentrations of Tupichinol E (e.g., 35–280 µmol/L) for different time points (e.g., 24, 48, and 72 hours).[5]

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining was employed to analyze the effect of Tupichinol E on the cell cycle distribution of MCF-7 cells.[4][5]

-

Cell Treatment and Harvesting: MCF-7 cells were treated with Tupichinol E (e.g., 140 and 280 µmol/L) for 24 hours.[4][5] Cells were then harvested by trypsinization and washed with ice-cold PBS.

-

Fixation: The cells were fixed in 70% ethanol overnight at -20°C.

-

Staining: The fixed cells were washed with PBS and then incubated with a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.

-

Flow Cytometry Analysis: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle were determined.

Apoptosis Analysis by Western Blotting

Western blotting was used to investigate the effect of Tupichinol E on the expression of apoptosis-related proteins such as caspase 3, Bcl-2, and Bax in MCF-7 cells.[5]

-

Protein Extraction: MCF-7 cells were treated with Tupichinol E (e.g., 70–280 µmol/L) for 24 hours.[4][5] Total protein was extracted from the cells using a lysis buffer.

-

Protein Quantification: The protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against caspase 3, Bcl-2, Bax, and a loading control (e.g., β-actin). Subsequently, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available scientific evidence strongly suggests that Tupichinol E is a promising natural compound with potent anti-cancer properties mediated through the inhibition of the EGFR signaling pathway.[3][4][5] In silico molecular docking studies have demonstrated its high binding affinity for EGFR, comparable to the clinically used inhibitor Osimertinib.[1][3][4][5] In vitro experiments have confirmed its cytotoxic effects on breast cancer cell lines, inducing apoptosis and causing cell cycle arrest.[4][5] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of Tupichinol E as a novel agent for the treatment of EGFR-driven cancers.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

Pharmacological Profile of Tupichinol E: An In-depth Technical Guide

Disclaimer: Initial searches for "Tupichinol A" did not yield significant pharmacological data. The following guide focuses on the closely related and extensively studied compound, Tupichinol E , based on the available scientific literature.

This technical guide provides a comprehensive overview of the pharmacological profile of Tupichinol E, a flavonoid isolated from Tupistra chinensis.[1] The document is intended for researchers, scientists, and professionals in drug development, detailing the compound's anti-cancer properties, mechanism of action, and relevant experimental data.

Overview of Pharmacological Activity

Tupichinol E has demonstrated significant potential as an anti-tumor agent, primarily investigated in the context of breast cancer.[1][2] Its pharmacological activities include cytotoxicity against cancer cell lines, induction of apoptosis, and cell cycle arrest.[2][3] Furthermore, in silico and in vitro studies suggest that Tupichinol E targets key signaling molecules involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo studies on Tupichinol E.

Table 1: In Vitro Cytotoxicity of Tupichinol E

| Cell Line | Treatment Duration | IC50 (µmol/L) | Citation |

| MCF-7 | 48 hours | 105 ± 1.08 | [2] |

| MCF-7 | 72 hours | 78.52 ± 1.06 | [2] |

| MCF-7 | 48 hours | 85.05 ± 1.08 | [1][3] |

| MCF-7 | 72 hours | 50.52 ± 1.06 | [1][3] |

| MDA-MB-231 | 48 hours | 202 ± 1.15 | [1] |

Table 2: In Silico Binding Affinities of Tupichinol E

| Target Protein | Compound | Binding Energy (kcal/mol) | Citation |

| EGFR | Tupichinol E | -98.89 | [1][2] |

| EGFR | Osimertinib (control) | -107.23 | [1][2] |

| HER2 | Tupichinol E | -99.25 | [1] |

| HER2 | Osimertinib (control) | -114.4 | [1] |

Table 3: In Vivo Anti-Tumor Efficacy of Tupichinol E in a Xenograft Model

| Treatment Group | Tumor Volume Reduction | Increase in Apoptotic Activity (TUNEL) | Reduction in Proliferative Activity (Ki67) | Citation |

| Tupichinol E (monotherapy) | ~35% | Not specified | Not specified | [4] |

| Osimertinib (monotherapy) | ~40% | Not specified | Not specified | [4] |

| Tupichinol E + Osimertinib | Not specified | 150% (p<0.001) | 70% (p<0.001) | [4] |

Mechanism of Action

Tupichinol E exerts its anti-cancer effects through a multi-faceted mechanism of action that involves the induction of apoptosis, cell cycle arrest, and the inhibition of key cancer-related signaling pathways.

Induction of Apoptosis

Tupichinol E has been shown to induce apoptosis in a dose-dependent manner in MCF-7 breast cancer cells.[1] This is accompanied by the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2]

Cell Cycle Arrest

Treatment with Tupichinol E leads to a significant increase in the percentage of MCF-7 cells in the G2/M phase of the cell cycle.[1][2] This cell cycle arrest is associated with a reduction in the expression of cyclin B1, a critical regulatory protein for the G2/M transition.[1][2]

Targeting of EGFR and HER2

Molecular docking studies have identified the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) as potential molecular targets for Tupichinol E.[1] The compound shows a high binding affinity for both receptors, suggesting that it may inhibit their downstream signaling pathways, which are crucial for cancer cell proliferation and survival.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of Tupichinol E-induced apoptosis and a general workflow for assessing its in vitro cytotoxicity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Tupichinol E.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of Tupichinol E (e.g., 35–280 µmol/L) and a vehicle control.[1][2]

-

Incubation: The plates are incubated for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis.

-

Cell Preparation: Cells are treated with Tupichinol E for a specified duration, then harvested and washed.

-

Fixation: For cell cycle analysis, cells are fixed (e.g., with cold ethanol).

-

Staining:

-

Cell Cycle: Fixed cells are stained with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase.

-

Apoptosis: Cells are stained with Annexin V and a viability dye (e.g., propidium iodide) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

-

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle or the percentage of apoptotic cells.

Western Blotting for Protein Expression

Western blotting is employed to detect and quantify the expression of specific proteins.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., cyclin B1, caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein.

-

Receptor and Ligand Preparation: The 3D structures of the target proteins (e.g., EGFR, HER2) are obtained from a protein data bank (PDB).[1] The 3D structure of Tupichinol E is generated and optimized.

-

Docking Simulation: A docking program is used to simulate the binding of Tupichinol E to the active site of the target receptors.

-

Binding Energy Calculation: The binding affinity is calculated and expressed as a binding energy score (e.g., in kcal/mol).

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of Tupichinol E in a living organism.

-

Cell Implantation: Human cancer cells (e.g., triple-negative breast cancer cells) are subcutaneously injected into immunocompromised mice to establish tumors.

-

Treatment: Once tumors reach a certain size, the mice are treated with Tupichinol E, a control substance, or a combination therapy.[4]

-

Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

-

Histopathological and Immunohistochemical Analysis: At the end of the study, tumors are excised for analysis, including H&E staining, TUNEL staining for apoptosis, and Ki67 immunohistochemistry for proliferation.[4]

Conclusion

Tupichinol E demonstrates significant anti-cancer properties, particularly against breast cancer cells, through the induction of apoptosis and G2/M cell cycle arrest.[1][2] Its potential interaction with key signaling molecules like EGFR and HER2 highlights its promise as a therapeutic agent.[1] Further in vivo studies are warranted to fully elucidate its therapeutic potential and mechanism of action for future clinical applications.[1]

References

Unveiling the Therapeutic Potential of Tupichinol E: An In-depth Technical Guide

Disclaimer: Initial research efforts to provide a detailed analysis of Tupichinol A's therapeutic potential revealed a significant lack of specific data on this particular compound. The available scientific literature predominantly focuses on a closely related analog, Tupichinol E . This guide, therefore, presents a comprehensive overview of the early-stage research conducted on Tupichinol E, offering valuable insights that may inform future investigations into other Tupichinol analogs.

Introduction

Tupichinol E, an alkaloid isolated from Tupistra chinensis BAKER (Liliaceae), has emerged as a compound of interest in oncological research.[1][2] Early-stage studies have highlighted its potential as an anti-tumor agent, particularly in the context of breast cancer.[1][3] This technical guide synthesizes the current understanding of Tupichinol E's mechanism of action, supported by quantitative data from key experiments and detailed experimental protocols.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of Tupichinol E have been quantified in several studies. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Anti-proliferative Activity of Tupichinol E

| Cell Line | Treatment Duration | IC50 Value (µmol/L) |

| MCF-7 | 48 hours | 105 ± 1.08[3] |

| 72 hours | 78.52 ± 1.06[3] | |

| MDA-MB-231 | 48 hours | 202 ± 1.15[2] |

Table 2: Molecular Docking Analysis of Tupichinol E

| Compound | Target Protein | Binding Energy (kcal/mol) |

| Tupichinol E | EGFR | -98.89[3] |

| Osmertinib (Control) | EGFR | -107.23[3] |

Table 3: Effect of Tupichinol E on Apoptosis in MCF-7 Cells

| Treatment Concentration (µmol/L) | Treatment Duration | Apoptosis Rate (%) |

| 100 | 24 hours | ~25.2[2] |

| 200 | 24 hours | ~24.6[2] |

Mechanism of Action and Signaling Pathways

Tupichinol E exhibits its anti-cancer effects through a multi-faceted mechanism that involves the induction of apoptosis and cell cycle arrest.[1][3] Molecular docking studies suggest that Tupichinol E may act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell proliferation and survival.[3][4]

The proposed signaling pathway for Tupichinol E's action in breast cancer cells is as follows:

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early-stage research of Tupichinol E.

MCF-7 and MDA-MB-231 breast cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).[3] The cells were maintained in a humidified atmosphere at 37°C with 5% CO2.[3]

The effect of Tupichinol E on cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

-

Cells were seeded in 96-well plates at a density of 10³ cells per well.

-

After 24 hours of incubation, the cells were treated with varying concentrations of Tupichinol E (e.g., 25, 50, 100, 150, and 200 µmol/L) or vehicle control for 24, 48, or 72 hours.[3]

-

Following treatment, MTT solution was added to each well and incubated.

-

The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength using a microplate reader.

-

Cell viability was calculated as the percentage of the optical density of the treated sample relative to the untreated control.[3]

Apoptosis was evaluated using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry.[2]

-

MCF-7 cells were treated with different concentrations of Tupichinol E (e.g., 50, 100, and 200 µmol/L) for 24 hours.[2]

-

Cells were harvested, washed with PBS, and resuspended in binding buffer.

-

Annexin V-FITC and PI were added to the cell suspension and incubated in the dark.

-

The stained cells were analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

The effect of Tupichinol E on the cell cycle distribution was analyzed by flow cytometry.[3]

-

MCF-7 cells were treated with Tupichinol E (e.g., 140 and 280 µmol/L) for a specified period.[3]

-

The cells were harvested, fixed in ethanol, and treated with RNase A.

-

Cells were stained with propidium iodide (PI).

-

The DNA content of the cells was analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Protein expression levels were determined by Western blotting to investigate the molecular mechanism of Tupichinol E-induced apoptosis and cell cycle arrest.[3]

-

MCF-7 cells were treated with Tupichinol E.

-

Total protein was extracted from the cells, and protein concentration was determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Caspase-3, Cyclin B1).

-

After washing, the membrane was incubated with a secondary antibody.

-

The protein bands were visualized using a chemiluminescence detection system.

Experimental Workflow Visualization

The general workflow for the in vitro evaluation of Tupichinol E's anti-cancer potential is illustrated below.

Conclusion

The early-stage research on Tupichinol E demonstrates its potential as an anti-tumor compound, particularly against breast cancer cell lines.[3] Its mechanism of action appears to involve the inhibition of the EGFR signaling pathway, leading to the induction of apoptosis via caspase-3 activation and cell cycle arrest at the G2/M phase through the reduction of cyclin B1.[3] Further in-depth studies, including in vivo experiments, are warranted to fully elucidate the therapeutic potential of Tupichinol E and to investigate whether its promising bioactivity extends to other Tupichinol analogs such as this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Tupichinol E

Note on Compound Name: While the request specified Tupichinol A, the available scientific literature extensively covers the in vitro activities of Tupichinol E , an alkaloid derived from Tupistra chinensis[1][2]. The following application notes and protocols are based on the published research for Tupichinol E.

These protocols are intended for researchers, scientists, and drug development professionals investigating the in vitro anti-cancer properties of Tupichinol E, particularly its effects on breast cancer cell lines.

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of Tupichinol E have been quantified in several studies. The data below is summarized from experiments conducted on human breast cancer cell lines.

Table 1: Cytotoxicity of Tupichinol E on Breast Cancer Cell Lines (IC50 Values)

| Cell Line | Treatment Duration | IC50 (µmol/L) | Citation |

|---|---|---|---|

| MCF-7 | 48 hours | 105 ± 1.08 | [1][2] |

| MCF-7 | 72 hours | 78.52 ± 1.06 | [1][2] |

| MCF-7 (alternative study) | 48 hours | 85.05 ± 1.08 | [3] |

| MCF-7 (alternative study) | 72 hours | 50.52 ± 1.06 | [3] |

| MDA-MB-231 | 48 hours | 202 ± 1.15 |[2] |

Table 2: Effect of Tupichinol E on MCF-7 Cell Viability (24-hour treatment)

| Concentration (µmol/L) | Cell Viability (%) | Citation |

|---|---|---|

| 100 | 78 | [2] |

| 200 | 48 |[2] |

Table 3: Effect of Tupichinol E on MCF-7 Cell Cycle and Apoptosis

| Parameter | Treatment | Observation | Citation |

|---|---|---|---|

| Apoptosis | 70–280 µmol/L | Dose-dependent induction of apoptosis | [1][2] |

| Cell Cycle | 140 and 280 µmol/L | Significant increase in the percentage of cells in the G2/M phase | [1][2] |

| Protein Expression | 140 and 280 µmol/L | Reduction in Cyclin B1 expression | [1][2] |

| Protein Expression | Post-treatment | Up-regulation of Caspase 3 activity |[2] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-cancer effects of Tupichinol E.

Cell Culture

This protocol describes the standard procedure for culturing MCF-7 and MDA-MB-231 human breast cancer cell lines.

Materials:

-

MCF-7 and MDA-MB-231 cell lines

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 10-15 mL of fresh medium.

-

Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂[2].

-

Subculturing (Passaging): When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium, gently pipette to create a single-cell suspension, and transfer a fraction (typically 1:3 to 1:6 ratio) to new flasks containing fresh medium.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cultured cells (MCF-7 or MDA-MB-231)

-

96-well plates

-

Tupichinol E stock solution (dissolved in DMSO)

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 1 x 10³ cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment[2].

-

Compound Treatment: Prepare serial dilutions of Tupichinol E in complete growth medium from the stock solution. The final concentrations may range from 25 to 200 µmol/L or higher[2]. Remove the old medium from the wells and add 200 µL of the medium containing the desired concentrations of Tupichinol E. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂[2].

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate for 1 minute on a shaker[2].

-

Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

-

Calculation: Calculate cell viability using the following formula:

-

Viability (%) = (OD of drug-treated sample / OD of untreated sample) × 100[2].

-

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This protocol uses Annexin V-FITC to detect early apoptotic cells and Propidium Iodide (PI) to identify late apoptotic and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Tupichinol E (e.g., 0, 50, 100, 200 µmol/L) for 24 hours[2].

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the floating cells from the supernatant.

-

Staining: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 1 µL of Annexin V-FITC and 10 µL of PI to the cell suspension[2].

-

Incubate the cells for 15 minutes at room temperature in the dark[2].

-

Sample Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer[2]. Analyze the distribution of cells:

-

Viable: Annexin V-negative, PI-negative.

-

Early Apoptosis: Annexin V-positive, PI-negative.

-

Late Apoptosis/Necrosis: Annexin V-positive, PI-positive.

-

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify specific proteins (e.g., Caspase 3, Cyclin B1) to elucidate the mechanism of Tupichinol E action.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Caspase 3, anti-Cyclin B1, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Use β-actin as a loading control to normalize protein levels.

Visualizations

Experimental Workflow

The diagram below outlines the general workflow for the in vitro evaluation of Tupichinol E.

Caption: General workflow for in vitro analysis of Tupichinol E.

Proposed Signaling Pathway

This diagram illustrates the proposed molecular mechanism of Tupichinol E in inducing cell cycle arrest and apoptosis in breast cancer cells.

Caption: Proposed signaling pathway of Tupichinol E.

References

Application Notes and Protocols for Tupichinol E in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tupichinol E, an alkaloid isolated from Tupistra chinensis, has demonstrated significant anti-tumor properties in preclinical studies. It has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers. These application notes provide detailed protocols for the preparation and use of Tupichinol E in cell culture experiments to investigate its cytotoxic and mechanistic properties. The information is intended to guide researchers in evaluating Tupichinol E as a potential anti-cancer therapeutic agent. It is important to note that literature searches for "Tupichinol A" did not yield specific results; the following data and protocols are for Tupichinol E.

Data Presentation

Table 1: Summary of Tupichinol E Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Treatment Duration | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer (ER+) | MTT | 48 hours | 105 ± 1.08 | [1] |

| MCF-7 | Breast Cancer (ER+) | MTT | 72 hours | 78.52 ± 1.06 | [1] |

| MDA-MB-231 | Breast Cancer (TNBC) | MTT | Not specified | Not specified | [1] |

Experimental Protocols

Preparation of Tupichinol E Stock Solution

This protocol describes the preparation of a stock solution of Tupichinol E for use in cell culture experiments. Due to its organic nature, Dimethyl Sulfoxide (DMSO) is a suitable solvent.

Materials:

-

Tupichinol E powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Pipettes and sterile filter tips

Protocol:

-

Determine the desired stock concentration. A 10 mM stock solution is a common starting point.

-

Weigh the required amount of Tupichinol E powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired concentration. For example, for a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Tupichinol E on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

Tupichinol E stock solution

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Tupichinol E in complete medium from the stock solution.

-

Treat the cells by replacing the medium with 100 µL of the medium containing the desired concentrations of Tupichinol E. Include a vehicle control (medium with the same concentration of DMSO as the highest Tupichinol E concentration) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in Tupichinol E-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

Tupichinol E stock solution

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of Tupichinol E for the desired time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Detection by Western Blotting for Cleaved Caspase-3

This protocol details the detection of apoptosis by analyzing the expression of cleaved caspase-3, a key executioner caspase, using Western blotting.

Materials:

-

Cancer cell line of interest

-

Tupichinol E stock solution

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against cleaved caspase-3

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with Tupichinol E as desired.

-

Lyse the cells in RIPA buffer and collect the protein lysates.

-

Quantify the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

Visualizations

Caption: Experimental workflow for Tupichinol E cell culture experiments.

Caption: Proposed signaling pathway of Tupichinol E in cancer cells.

References

Application Note: Analysis of EGFR Pathway Modulation by Tupichinol A using Western Blotting

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/Akt pathways.[1][] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a critical target for therapeutic development.[1][4] Natural compounds are a significant source of novel anti-cancer agents.[5][6] Tupichinol A, a phytochemical, has emerged as a compound of interest for its potential anti-cancer properties. Preliminary studies on related compounds, such as Tupichinol E, suggest a potential interaction with EGFR, indicating that this compound may exert its effects by modulating the EGFR signaling pathway.[7][8][9]

Western blotting is a powerful and widely used technique to investigate protein expression and phosphorylation status, providing a means to elucidate the mechanism of action of compounds like this compound on the EGFR pathway.[10] This application note provides a detailed protocol for utilizing Western blotting to assess the effects of this compound on the phosphorylation of key proteins within the EGFR signaling cascade in a relevant cancer cell line.

Principle of the Assay

This protocol describes the treatment of a selected cancer cell line (e.g., A431, HeLa, or MDA-MB-231) with this compound, followed by cell lysis and protein quantification.[11][12] Equal amounts of protein from each treatment condition are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.[10][13] The membrane is subsequently probed with primary antibodies specific for total and phosphorylated forms of EGFR and downstream signaling proteins like Akt and ERK. Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[13] Densitometric analysis of the bands allows for the quantification of changes in protein phosphorylation, thereby indicating the inhibitory or stimulatory effect of this compound on the EGFR pathway.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human epidermoid carcinoma A431 cells (or other suitable cell line with high EGFR expression).

-

Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution in DMSO.

-

EGF (Epidermal Growth Factor): Recombinant human EGF for stimulation.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).[14]

-

Protein Assay Kit: BCA or Bradford assay kit for protein quantification.[15][16]

-

Laemmli Sample Buffer (4X): (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).

-

SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-12% gradient gels).[13]

-

Running Buffer: (25 mM Tris, 192 mM glycine, 0.1% SDS).

-

Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[13]

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[13]

-

Primary Antibodies:

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[13]

Experimental Workflow